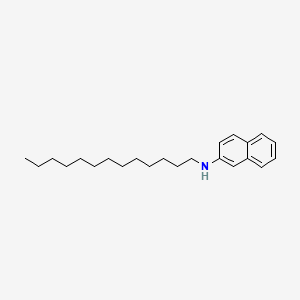
Titanium, dichlorobis(dimethyl orthoborato-kappaO'')-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- is a chemical compound with the molecular formula C4H12B2Cl2O4Ti. This compound is known for its unique coordination chemistry, where titanium is bonded to two dimethyl orthoborate ligands through oxygen atoms. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- typically involves the reaction of titanium tetrachloride (TiCl4) with dimethyl orthoborate (B(OCH3)3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction can be represented as follows:
TiCl4+2B(OCH3)3→Ti(OCH3)2Cl2+2BCl3
Industrial Production Methods
In industrial settings, the production of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The ligands in the compound can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand substitution reactions often involve reagents like alcohols, amines, or halides under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds, such as titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds, such as titanium(III) chloride (TiCl3).
Substitution: Various substituted titanium compounds depending on the ligands used.
科学的研究の応用
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its stability and reactivity.
作用機序
The mechanism of action of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- involves its ability to coordinate with various substrates through its titanium center. The compound can form stable complexes with different ligands, which allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used.
類似化合物との比較
Similar Compounds
Titanium tetrachloride (TiCl4): A precursor in the synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)-.
Titanium dioxide (TiO2): A common titanium compound used in various industrial applications.
Titanium(III) chloride (TiCl3): A reduced form of titanium used in different chemical reactions.
Uniqueness
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- is unique due to its specific coordination with dimethyl orthoborate ligands, which imparts distinct reactivity and stability compared to other titanium compounds. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be suitable.
特性
CAS番号 |
52329-27-8 |
|---|---|
分子式 |
C4H14B2Cl2O6Ti |
分子量 |
298.5 g/mol |
IUPAC名 |
dimethoxyborinic acid;titanium(2+);dichloride |
InChI |
InChI=1S/2C2H7BO3.2ClH.Ti/c2*1-5-3(4)6-2;;;/h2*4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
OFHCMQRMLOIGGS-UHFFFAOYSA-L |
正規SMILES |
B(O)(OC)OC.B(O)(OC)OC.[Cl-].[Cl-].[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





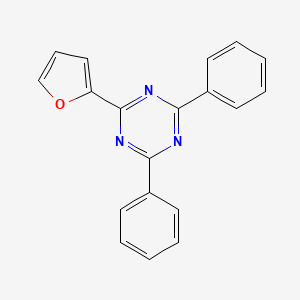


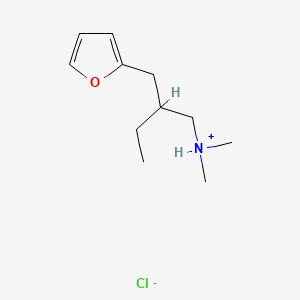

![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
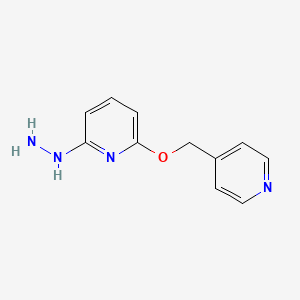
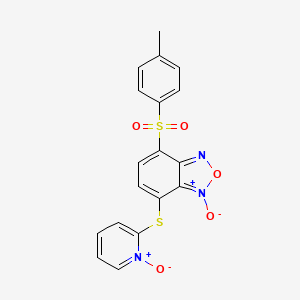
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)

